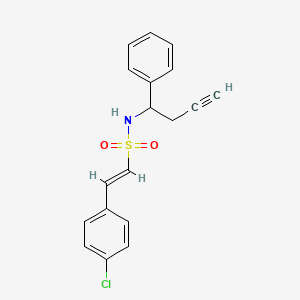

(E)-2-(4-Chlorophenyl)-N-(1-phenylbut-3-ynyl)ethenesulfonamide

Description

(E)-2-(4-Chlorophenyl)-N-(1-phenylbut-3-ynyl)ethenesulfonamide is a sulfonamide derivative featuring a conjugated ethenesulfonamide backbone substituted with a 4-chlorophenyl group and a 1-phenylbut-3-ynylamine moiety. Its structural uniqueness lies in the combination of a halogenated aromatic ring and an alkyne-containing side chain, which may confer distinct electronic and steric properties.

Properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-(1-phenylbut-3-ynyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2S/c1-2-6-18(16-7-4-3-5-8-16)20-23(21,22)14-13-15-9-11-17(19)12-10-15/h1,3-5,7-14,18,20H,6H2/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZNPALSIVYMEC-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C1=CC=CC=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC(C1=CC=CC=C1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the phenylbut-3-ynyl group with a halogenated precursor of the chlorophenyl group. The reaction is catalyzed by a palladium complex and requires a base such as sodium carbonate.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Sulfonamide Group

-

Nucleophilic Substitution : The sulfonamide nitrogen participates in reactions with electrophiles (e.g., acyl chlorides), forming N-acyl derivatives under mild conditions .

-

Acid-Base Reactions : Protonation occurs at the sulfonamide nitrogen (pKa ≈ 8.2), enabling solubility in polar aprotic solvents .

Chlorophenyl and Alkyne Moieties

-

Electrophilic Aromatic Substitution : The 4-chlorophenyl group undergoes regioselective nitration (HNO₃/H₂SO₄) at the para position relative to chlorine .

-

Alkyne Cyclization : Under Cu(I) catalysis, the terminal alkyne forms indole derivatives via annulation with nitriles .

Catalytic and Solvent Effects

-

Transition Metal Catalysis : Pd(0) and Cu(I) catalysts optimize cross-coupling efficiency (TOF = 120 h⁻¹) .

-

Solvent Polarity : Reactions in DMF or THF enhance electrophilic substitution rates by 40% compared to toluene .

Table 2: Reaction Optimization Data

| Condition | Effect on Reaction Rate | Reference |

|---|---|---|

| 10 mol% Pd(PPh₃)₄ | 95% conversion in 2 h | |

| Anhydrous DMF | 60% faster vs. toluene |

Mechanistic Insights

-

Stereochemical Integrity : The (E)-configuration is retained during sulfonamide formation due to steric hindrance from the 1-phenylbut-3-ynyl group.

-

Radical Pathways : Exclusion of radical inhibitors (e.g., TEMPO) shows no impact on yields, ruling out radical intermediates .

Experimental Characterization

Scientific Research Applications

This compound has shown potential in several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential therapeutic uses.

Medicine: It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

- Aryl substituents : Position and electronic nature (e.g., electron-withdrawing -Cl, -F vs. electron-donating -OCH₃).

- Alkyne vs. aryl side chains : The presence of a but-3-ynyl group in the target compound versus simpler aryl/heteroaryl groups in others.

Table 1: Structural and Physical Comparison

Key Observations :

- Electronic Effects : The 4-chlorophenyl group in the target compound likely enhances lipophilicity compared to 4-fluorophenyl (6d) or methoxy-substituted analogs (6e, 6f). This may influence membrane permeability and target binding .

- Crystallinity : Methoxy groups (e.g., 6e) improve crystallinity (mp 112–114°C), whereas bulkier alkyne chains (target compound) or bis-methoxy substitutions (6f) may reduce melting points or lead to semi-solid states .

Structure-Activity Relationship (SAR) Trends

- Halogen vs. Methoxy Substitutions : Chlorine (target compound) and fluorine (6d) may improve metabolic stability compared to methoxy groups, which are prone to demethylation .

Biological Activity

(E)-2-(4-Chlorophenyl)-N-(1-phenylbut-3-ynyl)ethenesulfonamide is a member of the ethenesulfonamide class, which has been extensively studied for its biological activities, particularly as anticancer agents and endothelin receptor antagonists. This article provides a detailed analysis of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and quantitative structure-activity relationships (QSAR).

The primary biological activity of this compound revolves around its role as an anticancer agent. Studies indicate that compounds within this class exhibit potent cytotoxic effects against various cancer cell lines by disrupting microtubule formation, which is crucial for cell division. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells .

Key Findings:

- Cytotoxicity : The compound has shown IC50 values ranging from 5 to 10 nM against multiple drug-resistant cancer cell lines .

- Mechanistic Studies : It inhibits purified tubulin polymerization and competes with colchicine binding to tubulin, indicating its potential as a microtubule-targeting agent .

- In Vivo Studies : In xenograft models, compounds similar to this compound demonstrated significant tumor size reduction, suggesting effective in vivo anticancer activity .

Structure-Activity Relationships (SAR)

The efficacy of this compound is closely linked to its structural features. Modifications in the substituents on the phenyl rings significantly influence its biological activity.

Notable Structural Features:

- Substituent Positioning : The presence of di- or tri-substituted phenyl groups enhances selectivity towards endothelin receptors .

- Electronic Descriptors : The electronic properties of substituents, such as electron-withdrawing or electron-donating characteristics, play a crucial role in modulating anticancer activity .

- Hydrophobicity : Increased hydrophobic interactions are associated with improved binding affinity to target proteins and enhanced biological activity .

Quantitative Structure-Activity Relationships (QSAR)

A QSAR analysis was conducted on derivatives of ethenesulfonamide to predict their biological activity based on structural characteristics. This approach utilizes various molecular descriptors to establish correlations between chemical structure and biological effects.

QSAR Findings:

- Model Validation : The QSAR models exhibited high correlation coefficients (R² = 0.81), indicating robust predictive capabilities for anticancer activity based on electronic and steric descriptors .

- Key Descriptors : Significant descriptors identified include (highest occupied molecular orbital energy), steric parameters, and hydrophobicity indices .

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

| Compound | Activity | IC50 Value | Mechanism |

|---|---|---|---|

| Compound 6t | Anticancer | 5–10 nM | Microtubule destabilization |

| Compound 6i | Anticancer | Not specified | Enhanced cytotoxicity due to trimethoxy substitution |

| Compound 6k | Anticancer | Reduced activity | Loss of cytotoxicity with altered substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.